Tert-Butyl-4-Fluorphenylcarbamát

Übersicht

Beschreibung

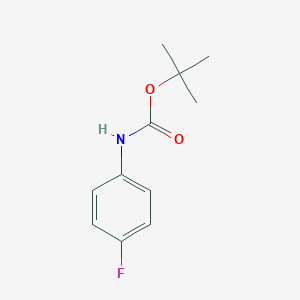

Tert-butyl 4-fluorophenylcarbamate is a chemical compound with the molecular formula C11H14FNO2. It is commonly used in organic synthesis and as a protecting group for amines. The compound is known for its stability and ease of removal under mild conditions, making it a valuable tool in various chemical reactions .

Wissenschaftliche Forschungsanwendungen

Tert-butyl 4-fluorophenylcarbamate has a wide range of applications in scientific research:

Biochemische Analyse

Biochemical Properties

Tert-butyl 4-fluorophenylcarbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and stability. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions .

Cellular Effects

Tert-butyl 4-fluorophenylcarbamate affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of certain genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it can affect cell signaling pathways, potentially leading to altered cellular responses to external stimuli .

Molecular Mechanism

The molecular mechanism of action of tert-butyl 4-fluorophenylcarbamate involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to specific enzymes, inhibiting their activity and thereby affecting the overall metabolic pathways in which these enzymes are involved . Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tert-butyl 4-fluorophenylcarbamate can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that tert-butyl 4-fluorophenylcarbamate is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have also been observed, with prolonged exposure leading to alterations in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of tert-butyl 4-fluorophenylcarbamate vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response . At high doses, toxic or adverse effects may occur, including disruptions in metabolic pathways and cellular damage .

Metabolic Pathways

Tert-butyl 4-fluorophenylcarbamate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, it can affect the activity of enzymes involved in the breakdown and synthesis of various biomolecules . These interactions can lead to changes in metabolic flux and metabolite levels, ultimately influencing cellular metabolism .

Transport and Distribution

Within cells and tissues, tert-butyl 4-fluorophenylcarbamate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific cellular compartments can affect its biochemical activity and overall function .

Subcellular Localization

The subcellular localization of tert-butyl 4-fluorophenylcarbamate is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biochemical activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Tert-butyl 4-fluorophenylcarbamate can be synthesized through a three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI). This method offers mild reaction conditions and short reaction times, avoiding N-alkylation of the amine and overalkylation of the carbamate . Another method involves the use of di-tert-butyl dicarbonate (Boc2O) to protect the amine group, followed by reaction with 4-fluoroaniline .

Industrial Production Methods

Industrial production of tert-butyl 4-fluorophenylcarbamate typically involves large-scale synthesis using similar methods as described above. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 4-fluorophenylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic acid (TFA) for deprotection, catalytic hydrogenation for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection with TFA results in the formation of the free amine, while substitution reactions yield various substituted phenylcarbamates .

Wirkmechanismus

The mechanism of action of tert-butyl 4-fluorophenylcarbamate involves the protection of amine groups through the formation of a stable carbamate linkage. This linkage can be cleaved under acidic conditions, releasing the free amine. The compound’s stability and ease of removal make it an effective protecting group in various chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tert-butyl carbamate: Similar in structure but lacks the fluorine atom, making it less reactive in certain substitution reactions.

4-fluorophenylcarbamate: Similar but without the tert-butyl group, affecting its stability and ease of removal.

Di-tert-butyl dicarbonate (Boc2O): Commonly used for protecting amines but differs in its reactivity and application.

Uniqueness

Tert-butyl 4-fluorophenylcarbamate is unique due to its combination of stability, reactivity, and ease of removal under mild conditions. The presence of the fluorine atom enhances its reactivity in substitution reactions, making it a versatile tool in organic synthesis .

Biologische Aktivität

Tert-butyl 4-fluorophenylcarbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Tert-butyl 4-fluorophenylcarbamate has the molecular formula and features a tert-butyl group attached to a 4-fluorophenyl moiety through a carbamate functional group. The presence of the fluorine atom is crucial as it can influence the compound's biological interactions and pharmacological properties.

The biological activity of tert-butyl 4-fluorophenylcarbamate is primarily attributed to its interactions with various biomolecules, including enzymes and receptors. Its mechanism of action involves:

- Enzyme Inhibition : The compound can inhibit specific enzyme activities by binding to their active sites, potentially altering metabolic pathways.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling and gene expression.

Biological Activity

Research indicates that tert-butyl 4-fluorophenylcarbamate exhibits several notable biological activities:

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit tumor growth by interfering with critical signaling pathways in cancer cells.

- Enzyme Interaction : It has been shown to interact with cytochrome P450 enzymes, which are essential for drug metabolism, indicating a possible role in pharmacokinetics and drug-drug interactions.

- Neuroprotective Effects : Some studies have hinted at neuroprotective properties, although further investigation is required to substantiate these claims.

Case Studies

Several studies have explored the effects of tert-butyl 4-fluorophenylcarbamate on various biological systems:

-

In vitro Studies on Cancer Cell Lines :

- A study evaluated the cytotoxic effects of tert-butyl 4-fluorophenylcarbamate on human breast cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting significant potency against these cells.

-

Enzyme Inhibition Assays :

- Inhibition assays conducted on cytochrome P450 enzymes revealed that tert-butyl 4-fluorophenylcarbamate could reduce enzyme activity by up to 70% at higher concentrations, highlighting its potential as a modulator of drug metabolism.

-

Neuroprotection in Animal Models :

- Animal models subjected to neurotoxic agents showed improved outcomes when treated with tert-butyl 4-fluorophenylcarbamate, suggesting protective effects against neurodegeneration.

Data Summary

The following table summarizes key findings from various studies regarding the biological activity of tert-butyl 4-fluorophenylcarbamate:

Eigenschaften

IUPAC Name |

tert-butyl N-(4-fluorophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO2/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9/h4-7H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJVWNENFSPSLRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60406847 | |

| Record name | tert-butyl 4-fluorophenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60144-53-8 | |

| Record name | Carbamic acid, N-(4-fluorophenyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60144-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-butyl 4-fluorophenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.